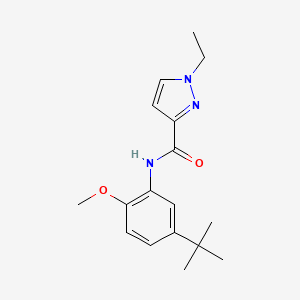
N-(2,2-diphenylethyl)-1-methyl-4-piperidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2-diphenylethyl)-1-methyl-4-piperidinamine, also known as U-47700, is a synthetic opioid analgesic that has gained attention in recent years due to its potential for abuse and addiction. However, U-47700 also has potential applications in scientific research, specifically in the study of opioid receptors and pain pathways.
Wirkmechanismus
N-(2,2-diphenylethyl)-1-methyl-4-piperidinamine acts as an agonist at the mu-opioid receptor, producing analgesia and other effects similar to those of other opioids such as morphine. It also has some affinity for the delta-opioid receptor, but little to no affinity for the kappa-opioid receptor. N-(2,2-diphenylethyl)-1-methyl-4-piperidinamine is metabolized in the liver to several metabolites, including a carboxylic acid derivative and a desmethyl metabolite.
Biochemical and Physiological Effects:
N-(2,2-diphenylethyl)-1-methyl-4-piperidinamine produces a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. It has a shorter duration of action than some other opioids, such as fentanyl, and may be less potent in some assays. However, N-(2,2-diphenylethyl)-1-methyl-4-piperidinamine has been shown to produce similar effects to other opioids in animal models, and may have potential as a research tool in this context.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,2-diphenylethyl)-1-methyl-4-piperidinamine has several advantages and limitations for use in lab experiments. One advantage is its high affinity for the mu-opioid receptor, which makes it a useful tool for studying opioid receptors and pain pathways. Another advantage is its shorter duration of action, which may be useful in certain experimental designs. However, N-(2,2-diphenylethyl)-1-methyl-4-piperidinamine also has potential for abuse and addiction, and caution should be taken when handling and using this compound in the lab.
Zukünftige Richtungen
There are several future directions for research on N-(2,2-diphenylethyl)-1-methyl-4-piperidinamine. One area of interest is the development of analogues with different properties, such as longer duration of action or greater selectivity for specific opioid receptors. Another area of interest is the study of the interactions between N-(2,2-diphenylethyl)-1-methyl-4-piperidinamine and other neurotransmitter systems, such as the dopamine and serotonin systems. Finally, further research is needed to understand the potential for abuse and addiction associated with N-(2,2-diphenylethyl)-1-methyl-4-piperidinamine, and to develop strategies for mitigating these risks.
Synthesemethoden
N-(2,2-diphenylethyl)-1-methyl-4-piperidinamine can be synthesized through a multistep process, starting with the reaction of 2,2-diphenylethylamine with methylamine to form N-(2,2-diphenylethyl)-1-methyl-4-aminopiperidine. This intermediate is then reacted with acetic anhydride to form the final product, N-(2,2-diphenylethyl)-1-methyl-4-piperidinamine. The synthesis method has been described in detail in scientific literature, and can be modified to produce analogues of N-(2,2-diphenylethyl)-1-methyl-4-piperidinamine with different properties.
Wissenschaftliche Forschungsanwendungen
N-(2,2-diphenylethyl)-1-methyl-4-piperidinamine has potential applications in scientific research, specifically in the study of opioid receptors and pain pathways. It has been shown to bind to the mu-opioid receptor with high affinity, and has been used as a tool to study the structure and function of opioid receptors. N-(2,2-diphenylethyl)-1-methyl-4-piperidinamine can also be used to study the mechanisms of opioid tolerance and addiction, as well as the interactions between opioids and other neurotransmitter systems.
Eigenschaften
IUPAC Name |
N-(2,2-diphenylethyl)-1-methylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2/c1-22-14-12-19(13-15-22)21-16-20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,19-21H,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCEJCDHSTATKHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-1-(3-methoxypropyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5380215.png)

![dimethyl 2-{[3-(4-ethoxyphenyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5380245.png)

![(4R)-N-ethyl-4-{4-[({[(3-methylbenzyl)amino]carbonyl}amino)methyl]-1H-1,2,3-triazol-1-yl}-L-prolinamide hydrochloride](/img/structure/B5380258.png)

![1-methyl-N-[(5-methyl-2-pyrazinyl)methyl]-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5380268.png)
![4-[benzyl(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5380272.png)
amine hydrochloride](/img/structure/B5380279.png)
amino]methyl}-3-hydroxy-1-(4-isopropylbenzyl)piperidin-2-one](/img/structure/B5380309.png)
![N-[(5-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-1-yl]methyl}-2-furyl)methyl]-N-methylmethanesulfonamide](/img/structure/B5380317.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-6-(2-methoxyphenyl)-N-methylpyridazin-3-amine](/img/structure/B5380329.png)
